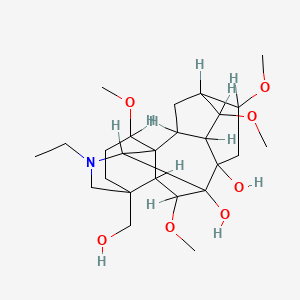

Lycoctonine

Description

Properties

CAS No. |

26000-17-9 |

|---|---|

Molecular Formula |

C25H41NO7 |

Molecular Weight |

467.6 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol |

InChI |

InChI=1S/C25H41NO7/c1-6-26-11-22(12-27)8-7-16(31-3)24-14-9-13-15(30-2)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18+,19-,20+,21?,22+,23-,24?,25?/m1/s1 |

InChI Key |

YOTUXHIWBVZAJQ-WZROKYDKSA-N |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

acetyllycoctonine lycoctonine |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Faceted Mechanism of Action of Lycoctonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lycoctonine, a diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium genera, exhibits a complex pharmacological profile characterized by a dual mechanism of action. This technical guide delineates the current understanding of this compound's molecular interactions, focusing on its roles as a nicotinic acetylcholine receptor (nAChR) antagonist and a voltage-gated calcium channel blocker. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the implicated signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanisms of Action

This compound's physiological effects are primarily attributed to its interaction with two distinct classes of ion channels:

-

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: this compound, and more extensively studied structural analogs such as Methyllycaconitine (MLA), acts as a competitive antagonist at neuronal nicotinic acetylcholine receptors. Evidence strongly suggests a high affinity and selectivity for the α7 nAChR subtype . This antagonism interferes with cholinergic neurotransmission at various sites, including the neuromuscular junction and the central nervous system.

-

Voltage-Gated Calcium Channel (VGCC) Blockade: this compound has been demonstrated to inhibit the activity of specific voltage-gated calcium channels, namely CaV1.2 (L-type) and CaV3.2 (T-type) . This blockade disrupts calcium influx into excitable cells, leading to effects on cardiovascular function, including a moderate cardiotonic effect.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the binding affinities of its close structural analog, Methyllycaconitine (MLA), provide valuable insights into its interaction with nAChR subtypes. It is important to note that these values are for MLA and should be considered an approximation for this compound's activity.

| Ligand | Receptor Subtype | Affinity (Ki) | Notes |

| Methyllycaconitine (MLA) | α7 nAChR | 1.4 nM[1][2] | High affinity and selectivity. MLA is considered a selective antagonist for this subtype. |

| Methyllycaconitine (MLA) | α-bungarotoxin sensitive nAChR | Kd = 1.86 nM[3] | High affinity for the receptor population labeled by α-bungarotoxin, which is predominantly the α7 subtype. |

| Methyllycaconitine (MLA) | α3/α6β2β3* nAChR | 33 nM[4] | Inhibition of ¹²⁵I-α-CTx-MII binding, suggesting interaction with this presynaptic nAChR subtype on dopamine neurons. |

| Methyllycaconitine (MLA) | Human Muscle nAChR | ~8 µM[5] | Significantly lower affinity compared to neuronal α7 nAChRs, indicating selectivity for neuronal subtypes. |

| Methyllycaconitine (MLA) | Rat Brain nAChR (Nicotine binding site) | ~4 µM[5] | Lower affinity for the high-affinity nicotine binding site compared to the α-bungarotoxin site. |

| This compound | CaV1.2 & CaV3.2 | IC50 values not yet reported in publicly available literature. | Studies confirm inhibitory activity, but specific half-maximal inhibitory concentrations for this compound are not available. General studies on similar compounds show IC50 values in the micromolar range for CaV1.2 and CaV3.2 inhibition.[6][7][8] |

Signaling Pathways

Nicotinic Acetylcholine Receptor Antagonism

This compound's competitive antagonism at the α7 nAChR blocks the binding of the endogenous agonist, acetylcholine (ACh). This prevents the conformational change required for channel opening and the subsequent influx of cations, primarily Ca²⁺. The blockade of this pathway has several downstream consequences.

Voltage-Gated Calcium Channel Blockade

This compound directly blocks CaV1.2 (L-type) and CaV3.2 (T-type) voltage-gated calcium channels. This inhibition reduces the influx of extracellular calcium into the cell upon membrane depolarization. In cardiac myocytes, this leads to a decrease in the availability of calcium for binding to troponin C, resulting in reduced myocardial contractility (negative inotropy) and a slower heart rate (negative chronotropy).

Experimental Protocols

The investigation of this compound's mechanism of action employs a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Electrophysiological Analysis of nAChR Antagonism

Objective: To characterize the antagonistic effects of this compound on nicotinic acetylcholine receptors, typically at the neuromuscular junction or in heterologous expression systems.

Methodology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired nAChR subunits (e.g., α7 for homomeric receptors, or a combination of α and β subunits for heteromeric receptors).

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

-

The membrane potential is clamped at a holding potential of -70 mV.

-

Acetylcholine (ACh) is applied to elicit an inward current mediated by the expressed nAChRs.

-

To test for antagonism, this compound is co-applied with ACh, or the oocyte is pre-incubated with this compound before ACh application.

-

-

Data Analysis: The reduction in the ACh-evoked current in the presence of this compound is measured. To determine if the antagonism is competitive, a concentration-response curve for ACh is generated in the absence and presence of a fixed concentration of this compound. A rightward shift in the EC50 of ACh without a change in the maximal response is indicative of competitive antagonism.

Patch-Clamp Electrophysiology for Calcium Channel Blockade

Objective: To directly measure the inhibitory effect of this compound on CaV1.2 and CaV3.2 calcium channels.

Methodology: Whole-Cell Patch-Clamp

-

Cell Culture: A suitable cell line stably expressing the target calcium channel subtype (e.g., HEK293 cells expressing CaV1.2 or CaV3.2) is cultured on glass coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution containing a charge carrier for the calcium channel (typically Ba²⁺ to increase current amplitude and reduce Ca²⁺-dependent inactivation).

-

Pipette Preparation: A glass micropipette with a resistance of 2-5 MΩ is filled with an internal solution designed to isolate calcium currents (e.g., containing Cs⁺ to block K⁺ channels).

-

Giga-seal Formation: The pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Voltage Protocol: The cell is held at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state. Depolarizing voltage steps (e.g., to 0 mV) are applied to elicit inward calcium channel currents.

-

Drug Application: After recording a stable baseline current, this compound is perfused into the recording chamber at various concentrations.

-

Data Analysis: The reduction in the peak current amplitude in the presence of this compound is measured to determine the IC50 value. The voltage-dependence of the block can also be investigated.

Structure-Activity Relationships

The complex hexacyclic structure of this compound is crucial for its biological activity. Studies on related norditerpenoid alkaloids have revealed key structural motifs that influence their affinity and selectivity for nAChRs. For instance, the nature of the ester group at the C18 position significantly impacts potency. The N-(methylsuccinimido)anthranoyl group present in the highly potent α7 antagonist MLA is a key determinant of its high affinity. The absence or modification of this group, as seen in this compound, likely accounts for differences in potency and selectivity compared to MLA. Further research into the structure-activity relationships of this compound and its derivatives is warranted to develop more selective and potent modulators of nAChRs and calcium channels.

Conclusion and Future Directions

This compound presents a fascinating case of a natural product with a dual mechanism of action, targeting both nicotinic acetylcholine receptors and voltage-gated calcium channels. Its likely competitive antagonism at α7 nAChRs and its inhibitory effects on CaV1.2 and CaV3.2 channels provide a basis for its observed physiological effects, including its toxicity and potential therapeutic applications.

For future research, the following areas are of high importance:

-

Definitive determination of this compound's binding affinities (Ki and IC50 values) for a broad range of nAChR subtypes and VGCCs.

-

Elucidation of the precise binding site of this compound on both nAChRs and calcium channels through structural biology approaches.

-

In-depth investigation of the downstream signaling pathways modulated by this compound in various cell types and tissues.

-

Synthesis and pharmacological evaluation of this compound analogs to explore structure-activity relationships and develop more selective ligands.

This technical guide provides a solid foundation for researchers to further explore the intricate pharmacology of this compound and its potential as a lead compound for the development of novel therapeutics.

References

- 1. Tying up Nicotine: New Selective Competitive Antagonist of the Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. KV11.1, NaV1.5, and CaV1.2 Transporter Proteins as Antitarget for Drug Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Natural Sources of Lycoctonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycoctonine is a highly complex, polycyclic diterpenoid alkaloid belonging to the C19-norditerpenoid class. First reported in 1865 from Aconitum lycoctonum, this natural product has garnered interest within the scientific community for its intricate chemical structure and biological activities.[1] This technical guide provides a comprehensive overview of the discovery, natural sources, and physicochemical properties of this compound, along with detailed experimental protocols for its isolation and characterization.

Discovery and Historical Context

The history of this compound is intertwined with the broader exploration of alkaloids from plants of the Aconitum and Delphinium genera, long known for their potent physiological effects.

Timeline of Key Events:

-

1834: P. L. Geiger and Hesse conduct early examinations of the active principles in Aconitum napellus, leading to the isolation of aconitine.[2]

-

1865: this compound is first reported to be isolated from Aconitum lycoctonum, also known as wolfsbane.[1]

-

Late 19th and Early 20th Centuries: Continued research on Aconitum and the related Delphinium genus leads to the isolation and characterization of a vast array of related norditerpenoid alkaloids. The structural complexity of these molecules presented a significant challenge to early chemists.

-

Mid-20th Century: With the advent of advanced spectroscopic techniques, the definitive structure of this compound and its congeners were elucidated, revealing a complex hexacyclic framework.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the genera Aconitum and Delphinium of the Ranunculaceae family. The concentration of this compound and other alkaloids can vary significantly depending on the plant species, geographical location, and time of harvest.

| Plant Species | Family | Reported Presence of this compound |

| Aconitum lycoctonum | Ranunculaceae | Yes[1][3] |

| Aconitum heterophyllum | Ranunculaceae | Yes[2] |

| Delphinium formosum | Ranunculaceae | Yes |

| Delphinium cashmerianum | Ranunculaceae | Yes |

| Delphinium brownii | Ranunculaceae | Yes[1] |

| Delphinium elatum | Ranunculaceae | Yes |

Experimental Protocols

Isolation of this compound from Plant Material

The following is a generalized protocol for the extraction and isolation of this compound from the dried and powdered roots of a suitable Aconitum or Delphinium species.

Workflow for this compound Isolation:

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction:

-

Air-dried and powdered root material (1 kg) is macerated with 70% ethanol (3 x 5 L) at room temperature for 72 hours.

-

The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in 5% hydrochloric acid (HCl) and partitioned with diethyl ether to remove non-alkaloidal components.

-

The acidic aqueous layer is then basified to pH 9-10 with ammonium hydroxide (NH₄OH) and extracted repeatedly with chloroform.

-

The combined chloroform extracts are washed with distilled water until neutral.

-

-

Purification:

-

The chloroform extract is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated to obtain the crude alkaloid fraction.

-

This fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol solvent system and visualized with Dragendorff's reagent.

-

Fractions containing this compound are combined and may require further purification by preparative TLC or recrystallization from a suitable solvent system (e.g., acetone-hexane) to yield pure this compound.

-

Characterization of this compound

Spectroscopic Data:

| Spectroscopic Technique | Key Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.04 (1H, s), 3.82 (1H, s), 3.42 (3H, s), 3.38 (3H, s), 3.32 (3H, s), 3.24 (3H, s), 1.02 (3H, t, J = 7 Hz) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.3 (s), 95.3 (d), 85.9 (s), 83.4 (d), 82.0 (d), 81.4 (d), 76.4 (s), 62.6 (d), 58.8 (q), 57.5 (q), 56.0 (q), 55.2 (q), 47.7 (d), 47.1 (d), 46.7 (s), 44.8 (d), 43.0 (t), 42.7 (d), 37.5 (d), 32.8 (t), 28.3 (t), 25.0 (t), 24.1 (t), 11.8 (q) |

| Mass Spectrometry (EI-MS) | The mass spectrum of this compound exhibits a molecular ion peak [M]⁺ and characteristic fragmentation patterns arising from the cleavage of the complex ring system and loss of substituent groups. Common fragmentations involve the loss of methoxy and hydroxyl groups. The specific fragmentation pattern can be used to confirm the identity of the compound. |

Biological Activity and Signaling Pathways

This compound and related norditerpenoid alkaloids are known to possess a range of biological activities, primarily affecting the central nervous system and cardiovascular system.[4] While the precise signaling pathways for this compound are not as extensively studied as those for more toxic alkaloids like aconitine, current research suggests that its mechanism of action involves the modulation of ion channels.

Known Biological Effects:

-

Sodium Channel Interaction: this compound is reported to interact with sodium channels, which likely underlies its effects on the heart and central nervous system.[4]

-

Analgesic and Anti-inflammatory Activity: Some studies have indicated that this compound exhibits analgesic and anti-inflammatory properties.

-

Cardiovascular Effects: this compound has been shown to have effects on the cardiovascular system.

Postulated Signaling Pathway Involvement:

The interaction of this compound with ion channels suggests its potential to modulate downstream signaling cascades. While a definitive pathway has not been elucidated, a plausible mechanism involves the alteration of intracellular ion concentrations, which can, in turn, affect various signaling molecules and transcription factors.

Caption: Postulated mechanism of this compound action.

Further research is required to fully delineate the specific signaling pathways modulated by this compound and to understand the molecular basis of its diverse biological activities. This knowledge will be crucial for any future drug development efforts based on the this compound scaffold.

References

- 1. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 2. 1911 Encyclopædia Britannica/Aconite - Wikisource, the free online library [en.wikisource.org]

- 3. Isolation of norditerpenoid alkaloids from flowers of aconitum lycoctonum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Unfolding Pathway of Lycoctonine: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycoctonine, a highly oxygenated and structurally complex C19-norditerpenoid alkaloid, is a prominent secondary metabolite in plants of the Aconitum and Delphinium genera. Its intricate hexacyclic framework and dense functionalization make it a challenging target for chemical synthesis and an intriguing subject for biosynthetic investigation. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. We delve into the initial cyclization of the diterpenoid skeleton from geranylgeranyl diphosphate, the incorporation of the characteristic nitrogen atom, and the subsequent oxidative modifications that lead to the this compound scaffold. This document synthesizes the available, albeit incomplete, knowledge on the key enzymes involved, including terpene synthases, cytochrome P450 monooxygenases, and reductases. While quantitative kinetic data for the specific enzymes in the this compound pathway are not yet available in the literature, this guide presents general enzymatic parameters where analogous reactions have been studied. Furthermore, we provide detailed experimental protocols for the heterologous expression and characterization of relevant enzymes, as well as for the analysis of norditerpenoid alkaloids. The regulatory mechanisms governing this pathway are also discussed, highlighting the role of transcription factor families and signaling molecules. This guide aims to be a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery, providing a foundation for further elucidation of this complex pathway and the potential for its biotechnological application.

Introduction

Norditerpenoid alkaloids (NDAs), such as this compound, represent a diverse class of specialized metabolites with a wide range of biological activities. This compound is a defining member of the C19-NDAs, characterized by a complex hexacyclic core structure. These compounds are of significant interest to the pharmaceutical industry due to their potential as therapeutic agents. However, their structural complexity makes chemical synthesis challenging and expensive. Understanding the biosynthetic pathway of this compound in plants opens the door to metabolic engineering approaches for sustainable production. This guide summarizes the current state of knowledge on the this compound biosynthetic pathway, from its diterpenoid precursor to the intricate oxidative and rearrangement steps.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP). The pathway can be broadly divided into three key stages:

-

Formation of the tetracyclic diterpene skeleton.

-

Incorporation of the nitrogen atom to form the atisine scaffold.

-

Extensive post-modification of the atisine skeleton to yield this compound.

While the complete pathway from the atisine skeleton to this compound has not been fully elucidated, recent research has shed light on the initial enzymatic steps.

Early Steps: From GGPP to the Atisine Skeleton

Recent studies on the biosynthesis of the related diterpenoid alkaloid atisinium in Delphinium grandiflorum and Aconitum plicatum have identified the initial six enzymes that likely form the core of the early this compound pathway[1]. This pathway begins with the cyclization of GGPP and culminates in the formation of the atisine skeleton.

The key enzymatic steps are:

-

Cyclization of GGPP: A bifunctional diterpene synthase, comprising a class II terpene synthase (TPS) domain and a class I TPS domain, catalyzes the initial cyclizations.

-

Step 1: The class II TPS domain, a copalyl diphosphate synthase (CPS), converts GGPP to ent-copalyl diphosphate (ent-CPP).

-

Step 2: The class I TPS domain, a kaurene synthase-like (KSL) enzyme, then converts ent-CPP to a tetracyclic diterpene intermediate, likely atisirene.

-

-

Oxidative Modifications: A series of cytochrome P450 monooxygenases (CYP450s) hydroxylate the diterpene skeleton. While the exact intermediates are still under investigation, these oxidations are crucial for the subsequent nitrogen incorporation.

-

Nitrogen Incorporation: A reductase, with homology to other alkaloid biosynthetic enzymes, is proposed to catalyze the reductive amination of an oxidized intermediate with an amine donor. Isotopic labeling studies suggest that ethanolamine is a preferred nitrogen source for the formation of the characteristic N-ethyl group of many norditerpenoid alkaloids[1].

The following diagram illustrates the proposed early steps in the biosynthesis of the atisine skeleton, a likely precursor to this compound.

Caption: Proposed early biosynthetic pathway from GGPP to the atisine skeleton.

Late-Stage Modifications: Towards this compound

The conversion of the atisine skeleton into the highly functionalized this compound molecule is believed to involve a series of extensive oxidative reactions, including hydroxylations and O-methylations. The enzymes responsible for these late-stage modifications are likely members of the cytochrome P450 and O-methyltransferase (OMT) superfamilies.

The structural differences between the atisine skeleton and this compound suggest the following transformations are necessary:

-

Multiple Hydroxylations: Introduction of several hydroxyl groups at specific positions on the hexacyclic core.

-

O-Methylations: Methylation of specific hydroxyl groups to form methoxy groups.

-

Skeletal Rearrangements: Potential rearrangement of the carbon skeleton, a common feature in the biosynthesis of complex diterpenoid alkaloids.

The precise sequence of these events and the enzymes catalyzing them remain to be experimentally determined.

The following diagram provides a hypothetical overview of the late-stage modifications.

Caption: Hypothetical late-stage biosynthetic pathway from the atisine skeleton to this compound.

Quantitative Data

A thorough review of the current literature reveals a notable absence of quantitative data for the enzymes involved in the this compound biosynthetic pathway. Kinetic parameters such as Michaelis-Menten constants (Km), catalytic constants (kcat), and maximal velocities (Vmax) have not yet been reported for the specific terpene synthases, cytochrome P450s, or O-methyltransferases from Aconitum or Delphinium species that are dedicated to this compound biosynthesis.

For context, the following table presents a range of kinetic parameters reported for analogous enzymes from other plant secondary metabolic pathways. It is important to note that these values are not directly transferable to the this compound pathway but provide a general reference for the expected enzymatic efficiencies.

| Enzyme Class | Substrate | Km (µM) | kcat (s-1) | Plant Source (Pathway) |

| Terpene Synthase | GGPP | 1 - 15 | 0.01 - 0.5 | Various (Diterpenoid biosynthesis) |

| Cytochrome P450 | Diterpene | 5 - 100 | 0.1 - 10 | Various (Alkaloid biosynthesis) |

| O-Methyltransferase | Hydroxylated Alkaloid | 10 - 200 | 0.05 - 5 | Various (Alkaloid biosynthesis) |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments that are central to identifying and characterizing the enzymes of this pathway.

Heterologous Expression and Purification of Terpene Synthases

This protocol describes the expression of plant terpene synthases in Escherichia coli and their subsequent purification for in vitro enzyme assays.

Workflow Diagram:

Caption: Workflow for heterologous expression and purification of terpene synthases.

Methodology:

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from the roots or rhizomes of Aconitum or Delphinium species using a commercial kit. Synthesize first-strand cDNA using a reverse transcriptase.

-

Gene Amplification and Cloning: Amplify the full-length coding sequence of the candidate terpene synthase gene by PCR using gene-specific primers. Clone the PCR product into a suitable E. coli expression vector, such as pET-28a(+), which adds a polyhistidine tag for purification.

-

Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.

-

Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Clarify the lysate by centrifugation. Purify the His-tagged protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Elute the protein with an imidazole gradient.

-

Protein Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro Enzyme Assay for Terpene Synthases

This protocol outlines the procedure for assaying the activity of a purified terpene synthase with its substrate, GGPP.

Methodology:

-

Reaction Setup: In a glass vial, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 5 mM DTT), 10 mM MgCl2, 10-50 µM GGPP, and 1-5 µg of the purified terpene synthase.

-

Incubation: Overlay the reaction mixture with an organic solvent (e.g., n-hexane) to trap volatile products. Incubate the reaction at 30°C for 1-4 hours.

-

Product Extraction: Vortex the reaction mixture vigorously to extract the terpene products into the organic layer.

-

Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify the terpene products based on their mass spectra and retention times compared to authentic standards.

Preparation of Plant Microsomes for Cytochrome P450 Assays

This protocol describes the isolation of microsomes from plant tissues, which are enriched in membrane-bound enzymes like CYP450s.

Methodology:

-

Tissue Homogenization: Homogenize fresh or frozen plant tissue (e.g., roots) in ice-cold extraction buffer.

-

Filtration and Centrifugation: Filter the homogenate through cheesecloth and centrifuge at low speed to remove cell debris.

-

Microsome Pelleting: Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.

-

Resuspension: Resuspend the microsomal pellet in a suitable buffer for storage or immediate use in enzyme assays.

In Vitro Enzyme Assay for Cytochrome P450s

This protocol details the assay for CYP450 activity using plant microsomes.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing microsomal protein, a NADPH-regenerating system, and the putative substrate (e.g., an early diterpenoid intermediate).

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching and Extraction: Stop the reaction and extract the products with an organic solvent.

-

Analysis: Analyze the extracted products by liquid chromatography-mass spectrometry (LC-MS) to identify the hydroxylated or otherwise modified products.

LC-MS/MS Analysis of Norditerpenoid Alkaloids

This protocol provides a general method for the sensitive and specific detection and quantification of norditerpenoid alkaloids in plant extracts or enzyme assays.

Methodology:

-

Sample Preparation: Extract the alkaloids from the plant material or enzyme assay using a suitable solvent.

-

Chromatographic Separation: Separate the alkaloids on a C18 reversed-phase HPLC column using a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometric Detection: Detect the alkaloids using a tandem mass spectrometer operating in positive ion electrospray mode. Use multiple reaction monitoring (MRM) for targeted quantification of specific alkaloids, with precursor-product ion transitions optimized for each compound.

Regulation of this compound Biosynthesis

The biosynthesis of specialized metabolites like this compound is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational.

Transcriptional Regulation

The expression of biosynthetic genes is often coordinately regulated by transcription factors (TFs). Several families of TFs, including AP2/ERF, bHLH, MYB, and WRKY, have been implicated in the regulation of various alkaloid biosynthetic pathways. It is likely that specific members of these families control the expression of the this compound biosynthetic genes in Aconitum and Delphinium.

Signaling Pathways

Plant hormones, particularly jasmonates (JA), are known to be key signaling molecules that induce the expression of genes involved in defense-related secondary metabolism, including alkaloid biosynthesis. It is plausible that JA signaling plays a significant role in regulating the production of this compound in response to environmental cues such as herbivory or pathogen attack.

The following diagram illustrates the potential regulatory network controlling this compound biosynthesis.

Caption: A proposed model for the regulatory network of this compound biosynthesis.

Conclusion and Future Perspectives

Our understanding of the this compound biosynthetic pathway is still in its infancy. While recent research has identified the initial enzymes that construct the atisine skeleton, the late-stage modifications that lead to the complex structure of this compound remain a "black box." The lack of quantitative data for the known enzymes highlights the need for further biochemical characterization.

Future research should focus on:

-

Functional Characterization of Late-Stage Enzymes: Identification and characterization of the cytochrome P450s and O-methyltransferases responsible for the conversion of the atisine skeleton to this compound.

-

Quantitative Enzymology: Detailed kinetic analysis of all the enzymes in the pathway to understand the flux and regulation of metabolite pools.

-

Elucidation of Regulatory Networks: Identification of the specific transcription factors and signaling pathways that control the expression of this compound biosynthetic genes.

-

Metabolic Engineering: Reconstitution of the this compound pathway in a heterologous host, such as yeast or Nicotiana benthamiana, for sustainable production and the generation of novel derivatives with improved pharmacological properties.

This technical guide provides a solid foundation for these future endeavors, which will undoubtedly accelerate our ability to harness the biosynthetic potential of these medicinally important plants.

References

An In-Depth Technical Guide to the Pharmacological Properties of Lycoctonine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycoctonine and its related diterpenoid alkaloids, primarily found in plant species of the Aconitum and Delphinium genera, represent a class of natural products with a complex chemical architecture and a diverse range of pharmacological activities. These compounds have been noted for their significant effects on the central and peripheral nervous systems, as well as the cardiovascular system. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound alkaloids, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Introduction

This compound-type alkaloids are a subgroup of C19-diterpenoid alkaloids characterized by a specific skeletal structure. Historically, plants containing these alkaloids have been used in traditional medicine for their analgesic and anti-inflammatory properties. However, their therapeutic potential is often limited by a narrow therapeutic index and significant toxicity. Modern pharmacological research has begun to elucidate the molecular mechanisms underlying both the therapeutic and toxic effects of these compounds, opening avenues for the development of novel derivatives with improved safety and efficacy profiles. This guide will systematically present the available data on their biological activities, including their interactions with ion channels and receptors, and provide detailed methodologies for their further investigation.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives. Due to the limited publicly available data for this compound itself, data for closely related compounds may be included for comparative purposes and will be duly noted.

Table 1: Toxicity Data for this compound

| Compound | Test Species | Route of Administration | LD50 | Reference |

| This compound | Mouse | Intravenous (IVN) | 170 mg/kg |

Table 2: In Vitro Activity of this compound Derivatives

| Compound/Derivative | Target/Assay | Effect | Quantitative Value (IC50, Ki, etc.) | Reference |

| This compound Derivative (Compound 27) | CaV1.2 Channel | Inhibition | 78.52% inhibition at 50 µM | |

| This compound Derivative (Compound 27) | CaV3.2 Channel | Inhibition | 79.05% inhibition at 50 µM |

Note: Specific IC50 or Ki values for this compound's direct interaction with many of its putative targets are not widely reported in publicly accessible literature. The data presented here is based on available information and may include derivatives where noted.

Known Pharmacological Effects and Mechanisms of Action

This compound alkaloids exert a range of pharmacological effects, primarily impacting the nervous and cardiovascular systems.

Neurological Effects

-

Analgesic and Anti-inflammatory Effects: Traditional use and preliminary scientific studies suggest that this compound alkaloids possess analgesic and anti-inflammatory properties. The proposed mechanism involves the modulation of ion channels and inflammatory pathways.

-

Antiepileptiform Activity: Some studies have indicated that these alkaloids can reduce seizure activity, likely through their interaction with voltage-gated ion channels in the central nervous system.

Cardiovascular Effects

-

Cardiotonic and Antiarrhythmic Activity: this compound and its derivatives have demonstrated effects on cardiac function. Some derivatives exhibit cardiotonic properties, potentially through the modulation of calcium channels in cardiomyocytes.[1] Others have shown antiarrhythmic activity. The dual nature of these effects highlights the complexity of their interaction with cardiac ion channels.

Ion Channel Modulation

-

Sodium Channels: A primary mechanism of action for many diterpenoid alkaloids is the modulation of voltage-gated sodium channels. While some Aconitum alkaloids are known to activate these channels, leading to toxicity, this compound-type alkaloids may act as blockers of passive sodium ion diffusion.[2]

-

Calcium Channels: Recent studies on this compound derivatives have shown inhibitory effects on L-type (CaV1.2) and T-type (CaV3.2) calcium channels, which may contribute to their cardiovascular effects.[1]

-

Nicotinic Acetylcholine Receptors (nAChRs): this compound is also known to be a ganglion-blocking agent, suggesting interaction with nicotinic acetylcholine receptors. It is considered a reversible blocker of these receptors.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound alkaloids. These protocols are based on standard pharmacological assays and can be adapted for the specific investigation of these compounds.

In Vivo Analgesic Activity: Hot Plate Test

This method is used to evaluate the central analgesic activity of a compound.

-

Apparatus: A hot plate analgesiometer with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylindrical retainer is used to keep the animal on the heated surface.

-

Animals: Male Swiss albino mice (20-25 g) are used. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Procedure:

-

Divide the animals into groups (e.g., control, vehicle, standard drug like morphine, and test groups for different doses of this compound).

-

Administer the test compound (this compound, dissolved in a suitable vehicle) or the vehicle to the respective groups via the desired route (e.g., intraperitoneal or oral).

-

At a predetermined time after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.

-

Record the latency time, which is the time taken for the animal to show signs of nociception, such as licking its paws or jumping.

-

A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

-

Data Analysis: The increase in latency time compared to the control group is considered an index of analgesia.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

-

Materials: Plethysmometer, 1% carrageenan solution in saline.

-

Animals: Wistar rats (150-200 g).

-

Procedure:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer this compound or the vehicle to the respective groups. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Cardiotonic Activity: Isolated Frog Heart Preparation

This ex vivo model is used to assess the direct effects of a substance on cardiac contractility and rate.

-

Apparatus: Langendorff apparatus for frog heart, kymograph or a digital data acquisition system, frog Ringer's solution.

-

Procedure:

-

A frog is pithed, and the heart is exposed and cannulated.

-

The heart is perfused with frog Ringer's solution, and the normal heart contractions are recorded.

-

Different concentrations of this compound are added to the perfusion fluid.

-

Changes in the force of contraction (inotropic effect) and heart rate (chronotropic effect) are recorded.

-

-

Data Analysis: The changes in amplitude and frequency of contractions are measured and compared to the baseline recordings.

Receptor Binding Assay: Competitive Radioligand Binding for nAChRs

This assay is used to determine the binding affinity of this compound to nicotinic acetylcholine receptors.

-

Materials: Membranes from cells expressing the nAChR subtype of interest (e.g., α4β2 or α7), a suitable radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin), unlabeled this compound, filtration apparatus, and a scintillation counter.

-

Procedure:

-

Incubate the receptor-containing membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Ion Channel Activity: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through channels in the cell membrane.

-

Setup: A patch-clamp amplifier, microscope, micromanipulators, and a data acquisition system. Cells expressing the ion channel of interest (e.g., voltage-gated sodium or calcium channels) are required.

-

Procedure:

-

A glass micropipette with a very small tip diameter is brought into contact with the membrane of an isolated cell.

-

A tight seal is formed between the pipette and the cell membrane (gigaseal).

-

The membrane patch can be studied in the "cell-attached" configuration, or it can be ruptured to allow "whole-cell" recording of the total ion channel activity in the cell.

-

Voltage protocols are applied to the cell to activate the channels, and the resulting ionic currents are recorded.

-

This compound is applied to the cell, and the changes in the ionic currents are measured.

-

-

Data Analysis: The effect of this compound on the channel's properties, such as the amplitude of the current, activation, inactivation, and recovery from inactivation, can be quantified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound alkaloids and a general workflow for their pharmacological evaluation.

Conclusion

This compound alkaloids exhibit a compelling, albeit complex, pharmacological profile. Their ability to modulate key physiological targets such as voltage-gated ion channels and nicotinic acetylcholine receptors underscores their potential for therapeutic development, particularly in the areas of pain management, inflammatory disorders, and cardiovascular diseases. However, the inherent toxicity of this class of compounds necessitates careful structure-activity relationship studies to identify derivatives with an improved safety profile. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further explore the pharmacological properties of this compound alkaloids and to unlock their therapeutic potential. Future research should focus on obtaining more precise quantitative data (IC50 and Ki values) for this compound and its analogues against a wider range of biological targets and on elucidating the specific signaling cascades they modulate.

References

The Biological Activity of Lycoctonine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycoctonine is a diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera. Historically, extracts containing related alkaloids have been used in traditional medicine, but their potent toxicity has necessitated careful scientific investigation. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and available quantitative data. The information is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Toxicological Profile

The acute toxicity of this compound has been determined in murine models. The median lethal dose (LD50) provides a measure of the short-term poisoning potential of a substance.

| Compound | Test Animal | Route of Administration | LD50 |

| This compound | Mouse (MUS) | Intravenous (IVN) | 170 mg/kg[1] |

Cardiovascular Effects

Recent studies have explored the cardiotonic activity of this compound and its derivatives. While this compound itself exhibits a moderate cardiac effect, synthetic modifications have led to compounds with enhanced activity. The primary mechanism appears to involve the modulation of calcium channels.

Calcium Channel Inhibition

A derivative of this compound, designated as compound 27, has demonstrated significant inhibitory effects on specific voltage-gated calcium channels. These findings suggest a potential therapeutic application for this compound-based compounds in conditions such as heart failure by mitigating calcium overload-induced myocardial injury[2].

| Compound | Target | Concentration | Inhibition Rate (%) |

| This compound Derivative (Cpd 27) | CaV1.2 | 50 µM | 78.52 ± 2.26[2] |

| This compound Derivative (Cpd 27) | CaV3.2 | 50 µM | 79.05 ± 1.59[2] |

Neuromuscular and Ganglion Blocking Activity

This compound is characterized as a ganglion-blocking agent and a curare-like compound, indicating its action as a reversible antagonist of nicotinic acetylcholine receptors (nAChRs)[1]. These receptors are crucial for neurotransmission in both the autonomic ganglia and the neuromuscular junction.

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

By blocking nAChRs, this compound can interrupt nerve impulses at the autonomic ganglia, affecting both sympathetic and parasympathetic signaling. At the neuromuscular junction, this antagonism prevents acetylcholine from binding to its receptors on the muscle fiber, leading to muscle relaxation and, at higher doses, paralysis. This curare-like effect is the basis for the historical use of related compounds as arrow poisons.

References

An In-depth Technical Guide to the Toxicity Profile of Lycoctonine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and inferred toxicological profile of Lycoctonine. It is intended for informational purposes for a scientific audience and is not a substitute for professional medical or toxicological advice. Direct toxicological data for this compound is limited in publicly available literature; therefore, some information presented herein is extrapolated from studies on structurally related this compound-type alkaloids.

Executive Summary

This compound is a C19-diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera. Classified as a this compound-type alkaloid, it is considered to be of moderate toxicity. The primary targets of this compound's toxic action are the central and cardiac nervous systems, a characteristic shared with other aconite alkaloids. The principal mechanism of toxicity involves the modulation of voltage-gated sodium channels, leading to disruptions in nerve and muscle cell function. This guide synthesizes the available quantitative toxicological data, outlines relevant experimental protocols, and provides visualizations of the proposed mechanism of action and experimental workflows.

Acute Toxicity

Quantitative Data

The following table summarizes the known and extrapolated acute toxicity data for this compound and related alkaloids. It is critical to note that only the intravenous LD50 in mice is directly attributed to this compound.

| Compound | Species | Route of Administration | LD50 (mg/kg) | Citation(s) |

| This compound | Mouse | Intravenous (IVN) | 170 | |

| Methyllycaconitine (MLA) | Mouse | Parenteral | 3 - 5 | [1] |

| Methyllycaconitine (MLA) | Frog | Parenteral | 3 - 4 | [1] |

| Methyllycaconitine (MLA) | Rabbit | Parenteral | 2 - 3 | [1] |

| Methyllycaconitine (MLA) | Rat | Parenteral | ~5 | [1] |

| Methyllycaconitine (MLA) | Cattle | Parenteral | ~2 | [1] |

| Methyllycaconitine (MLA) | Sheep | Parenteral | ~10 | [1] |

| Delphinine | Rabbit | Not Specified | 1.5 - 3.0 | [2] |

| Delphinine | Dog | Not Specified | 1.5 - 3.0 | [2] |

Note: The toxicity of this compound-type alkaloids can be influenced by the presence and nature of ester groups on the molecule.[3]

Experimental Protocols for Acute Toxicity Testing

A standardized protocol for determining the acute oral toxicity (LD50) of a substance like this compound in rodents is outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 423 (Acute Toxic Class Method).

Objective: To determine the acute oral toxicity of a test substance.

Animal Model: Typically, rats or mice are used. Healthy, young adult animals of a single sex (usually females, as they are often more sensitive) are selected.

Procedure:

-

Preliminary Sighting Study: A single animal is dosed with a starting dose to gauge the potential toxicity.

-

Main Study:

-

Animals are fasted overnight prior to dosing.

-

The test substance (this compound) is administered orally via gavage in a suitable vehicle.

-

Dosing is performed in a stepwise manner using a small number of animals at each step.

-

The outcome of each step (mortality or survival) determines the next dose level.

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

-

Body weight is recorded weekly.

-

All animals (deceased and survivors at the end of the observation period) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is estimated based on the mortality data from the different dose levels.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Mechanism of Toxicity

The primary mechanism of toxicity for this compound and related diterpenoid alkaloids is the modulation of voltage-gated sodium channels (VGSCs).[4][5][6] These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.

This compound-type alkaloids can act as either activators or blockers of these channels.[3] This dual activity can lead to a disruption of normal cellular function.

-

Activation: Persistent activation of sodium channels leads to an influx of sodium ions, causing membrane depolarization and hyperexcitability. This can result in arrhythmias in cardiac tissue and convulsions in the central nervous system.

-

Blockade: At higher concentrations or with different subtypes of channels, these alkaloids can block the influx of sodium ions, leading to a decrease in excitability, which can result in paralysis and cardiac depression.

References

- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 2. Delphinine - Wikipedia [en.wikipedia.org]

- 3. A QSAR Toxicity Study of a Series of Alkaloids with the this compound Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aconitum and Delphinium sp. Alkaloids as Antagonist Modulators of Voltage-Gated Na+ Channels. AM1/DFT Electronic Structure Investigations and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

Lycoctonine: A Versatile Precursor for the Synthesis of Complex Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lycoctonine, a highly oxygenated C19-diterpenoid alkaloid, has emerged as a valuable and versatile starting material in the semi-synthesis of other complex natural products. Its rigid, polycyclic framework and dense stereochemical information make it an attractive chiral pool precursor for accessing diverse molecular architectures. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key chemical transformations, experimental protocols, and the biological significance of the resulting molecules.

Key Synthetic Transformations of this compound

Two pivotal transformations unlock the synthetic potential of this compound, enabling its conversion into distinct natural product scaffolds: the synthesis of aconitine-type alkaloids via a selective deoxygenation and the construction of the taxane ABC tricyclic skeleton through a skeletal rearrangement.

Conversion to Aconitine Alkaloids: The Huang-Minlon Reduction

A significant application of this compound is its conversion to aconitine-type alkaloids, a class of diterpenoid alkaloids known for their potent biological activities. This transformation is exemplified by the synthesis of 7-deoxythis compound. The key step in this conversion is the selective removal of the hydroxyl group at the C-7 position through a Huang-Minlon reduction of a keto-intermediate derived from this compound.

-

Step 1: Oxidation of this compound. this compound is first oxidized to hydroxythis compound, introducing a ketone at the C-7 position. This can be achieved using various oxidizing agents, such as chromic acid.

-

Step 2: Huang-Minlon Reduction. The resulting 7-keto derivative (hydroxythis compound) is then subjected to a Huang-Minlon reduction. This reaction involves heating the ketone with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. The reaction proceeds through the formation of a hydrazone, which then undergoes base-catalyzed decomposition to yield the deoxygenated product, 7-deoxythis compound.

Table 1: Key Reaction Yields in the Conversion of this compound to 7-Deoxythis compound

| Transformation | Reagents and Conditions | Yield (%) |

| Oxidation of this compound | CrO3, Pyridine | Not Reported |

| Huang-Minlon Reduction | NH2NH2·H2O, KOH, Diethylene glycol, heat | Not Reported |

Caption: Synthetic pathway from this compound to 7-Deoxythis compound.

Synthesis of the Taxane ABC Tricyclic Skeleton: The Pinacol Rearrangement

This compound can also serve as a precursor for the synthesis of the core structure of taxoids, a class of diterpenes that includes the important anticancer drug, paclitaxel. A conversional synthesis of the taxane ABC ring system from this compound has been developed, with the key transformation being a pinacol rearrangement.[1] This acid-catalyzed rearrangement of a 1,2-diol system within the this compound framework induces a significant skeletal reorganization, leading to the formation of the characteristic 6-8-6 membered ring system of the taxane core.[1] The overall yield for this multi-step conversion is reported to be 2%.[1]

-

Step 1: Formation of a Diol. The synthesis begins with the chemical modification of this compound to generate a vicinal diol at a suitable position to trigger the desired rearrangement.

-

Step 2: Pinacol Rearrangement. The diol-containing intermediate is then treated with a strong acid, such as sulfuric acid, to induce the pinacol rearrangement.[2][3] This step involves the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. A subsequent 1,2-alkyl shift, driven by the formation of a more stable oxonium ion, leads to the expansion of one of the rings and the formation of the taxane ABC skeleton.[2][3]

-

Step 3: Further Transformations. The rearranged product undergoes several additional steps, including enlargement of the B-ring and the opening of a four-membered ring, to afford the final taxane ABC tricyclic product.[1]

Table 2: Overview of the Synthesis of the Taxane ABC Ring System from this compound [1]

| Key Transformation | Description |

| Pinacol Rearrangement | Acid-catalyzed rearrangement of a 1,2-diol to induce skeletal reorganization. |

| Ring B Enlargement | Expansion of the B-ring to form the characteristic eight-membered ring of taxanes. |

| Four-Membered Ring Opening | Cleavage of a strained four-membered ring. |

Caption: Key stages in the synthesis of the Taxane ABC core from this compound.

Bioactive Derivatives of this compound

Beyond its use as a scaffold for the total synthesis of other natural products, this compound has been modified to generate derivatives with interesting biological activities. A notable example is the synthesis of a series of this compound analogs with cardiotonic properties.

Cardiotonic this compound Derivatives and Calcium Channel Inhibition

A study focused on the synthesis and biological evaluation of this compound derivatives revealed that certain modifications to the this compound skeleton can lead to compounds with significant cardiotonic effects. One of the most promising derivatives, compound 27 , which features an N-isobutyl group, was found to exhibit its cardiotonic activity through the inhibition of CaV1.2 and CaV3.2 calcium channels.

The inhibitory effects of compound 27 on calcium channels were quantified using the patch-clamp technique.

Table 3: Inhibitory Activity of this compound Derivative 27 on Calcium Channels

| Calcium Channel Subtype | Concentration (µM) | Inhibition Rate (%) |

| CaV1.2 | 50 | 78.52 ± 2.26 |

| CaV3.2 | 50 | 79.05 ± 1.59 |

This inhibitory action on calcium channels suggests a mechanism by which these this compound derivatives exert their cardiotonic effects, potentially by modulating intracellular calcium levels in cardiomyocytes.

The cardiotonic effect of these this compound derivatives is linked to their ability to modulate voltage-gated calcium channels in cardiomyocytes. The proposed signaling pathway involves the direct inhibition of these channels, leading to a decrease in calcium influx during depolarization. This, in turn, affects the calcium-induced calcium release from the sarcoplasmic reticulum, ultimately influencing myocardial contractility.

Caption: Proposed signaling pathway for cardiotonic this compound derivatives.

Conclusion

This compound stands as a testament to the power of natural products as starting points for chemical synthesis. Its complex and rigid structure provides a unique platform for the creation of other valuable molecules, from intricate alkaloid frameworks to novel bioactive derivatives. The successful conversion of this compound to aconitine and taxane-type structures highlights the potential of skeletal rearrangement and selective functional group manipulation in natural product chemistry. Furthermore, the discovery of cardiotonic this compound derivatives underscores the importance of exploring the chemical space around known natural products for the development of new therapeutic agents. Future research in this area will undoubtedly uncover new synthetic routes and biological activities, further solidifying this compound's role as a cornerstone in the field of natural product synthesis.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Lycoctonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycoctonine is a norditerpenoid alkaloid found in various plant species of the Aconitum and Delphinium genera. It exhibits a range of biological activities, making it a compound of interest for pharmacological research and drug development. The effective extraction and isolation of this compound from its natural sources are crucial for further investigation of its properties and potential therapeutic applications. These application notes provide detailed protocols for the extraction and isolation of this compound, tailored for a laboratory setting. The described methods are based on established principles of natural product chemistry, focusing on acid-base extraction and chromatographic purification.

Data Presentation: Quantitative Analysis of Alkaloid Extraction

The yield of alkaloids from plant material can vary significantly depending on the plant species, geographical location, harvesting time, and the extraction method employed. The following table summarizes representative quantitative data for the extraction of total alkaloids from Aconitum and Delphinium species, which can serve as a benchmark for the expected yield of the crude alkaloid fraction containing this compound.

| Plant Species | Extraction Method | Solvent System | Total Alkaloid Yield (%) | Reference |

| Aconitum szechenyianum | Reflux Extraction | 85:15 (v/v) Ethanol:pH 3.0 Acetic Acid | 0.980 | [1] |

| Aconitum flavum | Heat Reflux Extraction | 64% Ethanol | 0.526 | [2] |

| Delphinium spp. | Not Specified | Not Specified | 3.0 (mg/g) | [3] |

Note: The yield of pure this compound will be a fraction of the total alkaloid yield and is dependent on the specific this compound content of the plant material and the efficiency of the isolation process.

Experimental Protocols

Protocol 1: Acid-Base Extraction of Crude Alkaloids

This protocol describes a classic acid-base extraction method for obtaining a crude alkaloid fraction from dried and powdered plant material. This method leverages the basic nature of alkaloids to separate them from other neutral and acidic plant constituents.

Materials and Reagents:

-

Dried and powdered plant material (Aconitum or Delphinium species)

-

Methanol or Ethanol (95%)

-

Hydrochloric Acid (HCl), 2% aqueous solution

-

Ammonia solution (NH₄OH), 25%

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Separatory funnel (appropriate size)

-

Beakers, flasks, and other standard laboratory glassware

-

pH meter or pH paper

Procedure:

-

Maceration:

-

Weigh 100 g of dried, powdered plant material.

-

Place the powder in a large flask and add 500 mL of 95% methanol or ethanol.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture through filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh solvent.

-

Combine the filtrates.

-

-

Solvent Evaporation:

-

Concentrate the combined methanolic/ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a thick, viscous residue is obtained.

-

-

Acidification and Defatting:

-

Dissolve the residue in 200 mL of 2% aqueous HCl. The solution should be acidic (pH 2-3).

-

Transfer the acidic solution to a separatory funnel.

-

Extract the acidic solution three times with 100 mL of dichloromethane or chloroform to remove non-polar compounds (fats, waxes, etc.). Discard the organic layers.

-

-

Basification and Alkaloid Extraction:

-

Adjust the pH of the aqueous layer to 9-10 by slowly adding 25% ammonia solution while stirring. The solution should be basic.

-

Transfer the basified aqueous solution back to the separatory funnel.

-

Extract the solution three times with 100 mL of dichloromethane or chloroform. The free base alkaloids will move into the organic layer.

-

Combine the organic layers.

-

-

Drying and Concentration:

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

-

-

Yield Calculation:

-

Weigh the dried crude alkaloid extract and calculate the percentage yield based on the initial weight of the plant material.

-

Protocol 2: Isolation of this compound using Column Chromatography

This protocol outlines the purification of this compound from the crude alkaloid extract using column chromatography over silica gel. This technique separates compounds based on their polarity.

Materials and Reagents:

-

Crude alkaloid extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Cotton wool

-

Sand, acid-washed

-

Solvents for mobile phase: Chloroform (CHCl₃) and Methanol (MeOH) in various ratios

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp for visualization

-

Dragendorff's reagent for alkaloid detection

-

Collection tubes or flasks

-

Rotary evaporator

Procedure:

-

Column Packing:

-

Securely clamp the chromatography column in a vertical position.

-

Place a small plug of cotton wool at the bottom of the column.

-

Add a thin layer of sand over the cotton wool.

-

Prepare a slurry of silica gel in chloroform.

-

Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

-

Add a layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading and solvent addition.

-

Equilibrate the column by running chloroform through it until the silica gel is completely settled.

-

-

Sample Loading:

-

Dissolve a known amount of the crude alkaloid extract in a minimal volume of chloroform.

-

In a separate beaker, take a small amount of silica gel and add the dissolved crude extract. Mix well and evaporate the solvent to obtain a dry, free-flowing powder.

-

Carefully add this dry-loaded sample onto the top of the prepared column.

-

-

Elution:

-

Begin the elution with 100% chloroform.

-

Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol to the chloroform (e.g., 99:1, 98:2, 95:5, 90:10 v/v CHCl₃:MeOH). A stepwise gradient is recommended.

-

Collect the eluate in fractions of equal volume (e.g., 10-20 mL).

-

-

Fraction Analysis (TLC Monitoring):

-

Spot each collected fraction on a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v).

-

Visualize the spots under a UV lamp and by spraying with Dragendorff's reagent (alkaloids typically appear as orange or reddish-brown spots).

-

Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available) or fractions with a similar TLC profile.

-

-

Final Purification and Characterization:

-

Evaporate the solvent from the combined fractions containing this compound using a rotary evaporator to obtain the purified compound.

-

Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).

-

Confirm the identity of the compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Experimental Workflow for Extraction of Crude Alkaloids

Caption: Workflow for the acid-base extraction of crude alkaloids.

Experimental Workflow for Isolation of this compound

Caption: Workflow for the isolation of this compound by column chromatography.

References

- 1. [Study on the optimum extracting conditions of total alkaloids and aconitine in Aconitum szechenyianum Gay] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Optimization of extraction process of total alkaloids from radix of Aconitum flavum using response surface methodology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]

Application Notes and Protocols for the Total Synthesis of Lycoctonine and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycoctonine-type C19-diterpenoid alkaloids are a class of structurally complex natural products renowned for their significant biological activities. Their intricate, highly oxygenated, and stereochemically dense frameworks have made them formidable targets for total synthesis. While the total synthesis of this compound itself has not yet been reported in the scientific literature, significant advances have been made in the synthesis of closely related analogues. These synthetic efforts not only pave the way for the eventual synthesis of this compound but also enable the production of various analogues for structure-activity relationship (SAR) studies, which are crucial for drug development.

This document provides detailed application notes and protocols for the total synthesis of a representative this compound-type alkaloid, (−)-Talatisamine. The presented strategy, developed by the Sarpong group, employs a fragment coupling approach, which offers a convergent and efficient route to this complex molecular architecture.[1] Additionally, the biological context of this compound analogues as modulators of voltage-gated calcium channels will be discussed.

Application Notes: The Synthetic Challenge and Strategy

The core structure of this compound and its analogues is a hexacyclic system characterized by a rigid cage-like scaffold. Key challenges in the synthesis of these molecules include:

-

Stereochemical Complexity: The presence of numerous contiguous stereocenters requires highly stereoselective reactions.

-

Ring System Assembly: The construction of the intricate 6/6/5/6/5/6-membered ring system is a significant hurdle.

-

Functional Group Tolerance: The high degree of oxygenation necessitates the use of mild and chemoselective reactions.

To address these challenges, a convergent fragment coupling strategy is highly advantageous. This approach involves the synthesis of complex molecular fragments which are then joined together in the later stages of the synthesis. This strategy allows for the independent optimization of the synthesis of each fragment and often leads to higher overall yields.

The total synthesis of (−)-Talatisamine showcases a 1,2-addition/semipinacol rearrangement sequence to unite two complex fragments, efficiently constructing a key all-carbon quaternary center.[1] This approach highlights modern synthetic methodologies applicable to the broader class of C19-diterpenoid alkaloids.

Experimental Protocols: Total Synthesis of (−)-Talatisamine

The following protocols are adapted from the total synthesis of (−)-Talatisamine and represent key transformations in the construction of the molecular core.

Protocol 1: Synthesis of the Hydrindenone Core

This protocol details the construction of a key tricyclic intermediate.

-

Asymmetric Michael Addition: To a solution of the Shibasaki catalyst ((S)-12) in a suitable solvent, add dimethyl malonate followed by the cyclopentenone starting material. Stir at room temperature until the reaction is complete as monitored by TLC.

-

Ketal Protection: Protect the ketone of the resulting cyclopentanone as a dioxolane using ethylene glycol and a catalytic amount of acid.

-

Alkylation and Cyclization: Alkylate the protected cyclopentanone with the desired alkyl halide. Subsequent treatment with acid in refluxing acetone removes the ketal protecting group and facilitates an intramolecular aldol condensation to yield the hydrindenone core.

Protocol 2: Fragment Coupling and Semipinacol Rearrangement

This protocol describes the key fragment coupling and rearrangement step.

-

1,2-Addition: Treat the epoxy-ketone fragment with the lithiated second fragment at low temperature (e.g., -78 °C) to induce a 1,2-addition.

-

Semipinacol Rearrangement: Upon warming, the resulting intermediate undergoes a stereospecific semipinacol rearrangement to form the new carbon-carbon bond and establish the quaternary center.

Protocol 3: Late-Stage B-Ring Closure

This protocol outlines the formation of the B-ring to complete the hexacyclic core.

-

Radical Cyclization: Treat the advanced intermediate containing a suitably positioned radical precursor (e.g., a bromide or iodide) with a radical initiator such as AIBN and a reducing agent like nBu3SnH to effect a 6-endo-trig cyclization, forming the B-ring.

Quantitative Data

The following table summarizes the reported yields for key steps in the total synthesis of (−)-Talatisamine.

| Step | Transformation | Yield (%) |

| 1 | Asymmetric Michael Addition | 88 |

| 2 | Ketal Protection, Alkylation, and Cyclization | 67 (2 steps) |

| 3 | 1,2-Addition/Semipinacol Rearrangement | Not specified |

| 4 | Radical Cyclization for B-Ring Formation | 99 |

Visualizations

Experimental Workflow: Total Synthesis of (−)-Talatisamine (Fragment Coupling Strategy)

Caption: A simplified workflow for the total synthesis of (−)-Talatisamine.

Signaling Pathway: Proposed Mechanism of Action of this compound Analogues

Recent studies have shown that this compound derivatives can act as inhibitors of voltage-gated calcium channels, specifically CaV1.2 (L-type) and CaV3.2 (T-type) channels.[2] This inhibition is proposed to be the basis for some of their biological activities, such as their cardiotonic effects.

Caption: Inhibition of L-type calcium channels by this compound analogues.

Conclusion